molecular formula C17H17N5O2 B11241827 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B11241827
M. Wt: 323.35 g/mol
InChI Key: UUHYGTIUBLVPBN-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide lies in its specific combination of pyrazole and pyrimidine rings, which can confer unique biological properties .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide

InChI

InChI=1S/C17H17N5O2/c1-11-8-12(2)22(20-11)17-19-14(13-6-4-3-5-7-13)9-16(24)21(17)10-15(18)23/h3-9H,10H2,1-2H3,(H2,18,23)

InChI Key

UUHYGTIUBLVPBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N)C3=CC=CC=C3)C

Origin of Product

United States

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